

Physical properties of 1,2-Dichloronaphthalene crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloronaphthalene

Cat. No.: B052898

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1,2-Dichloronaphthalene** Crystals

This technical guide provides a comprehensive overview of the core physical properties of **1,2-Dichloronaphthalene** crystals. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, outlines experimental protocols for property determination, and includes visualizations for experimental workflows.

General and Chemical Properties

1,2-Dichloronaphthalene is a chlorinated naphthalene compound with the chemical formula $C_{10}H_6Cl_2$.^[1] It exists as a solid at room temperature, typically in the form of a crystalline powder or chunks.^[2] The molecule consists of a naphthalene ring substituted with two chlorine atoms at the 1 and 2 positions.^[2] This substitution pattern gives rise to its specific physical and chemical characteristics.^[2]

Property	Value	Source
Molecular Formula	$C_{10}H_6Cl_2$	[1] [3] [4]
Molecular Weight	197.06 g/mol	[1] [4]
CAS Registry Number	2050-69-3	[1] [3] [4]
Appearance	Colorless crystalline solid, thick colorless plates, White to Off-White Waxy Solid	[2] [4] [5]

Crystallographic Data

The crystal structure of **1,2-Dichloronaphthalene** has been determined to be monoclinic.[\[5\]](#)

The crystals are described as thick, colorless plates.[\[5\]](#)

Crystallographic Parameter	Value	Source
Crystal System	Monoclinic	[5]
Space Group	$P2_1/c$	[5]
Unit Cell Dimensions	$a = 7.26 \text{ \AA}$, $b = 8.96 \text{ \AA}$, $c = 13.72 \text{ \AA}$, $\beta = 104.2^\circ$	[5]
Unit Cell Volume	865 \AA^3	[5]
Molecules per Unit Cell (Z)	4	[5]

Thermal and Physical Properties

The thermal and physical properties of **1,2-Dichloronaphthalene** are crucial for its handling, processing, and application in various chemical syntheses.

Property	Value	Source
Melting Point	36 - 37 °C	[4][5]
Boiling Point	302.76 °C (rough estimate)	[4]
Density (Dm)	1.51 g/cm ³ (measured by flotation)	[5]
Density (Dx)	1.51 g/cm ³ (calculated)	[5]
Enthalpy of Vaporization	60.7 kJ/mol at 373 K	[6]

Solubility Profile

1,2-Dichloronaphthalene's solubility is characteristic of a non-polar organic compound.

Solvent	Solubility	Source
Water	Virtually insoluble	[2]
Organic Solvents	Moderately soluble (e.g., ethanol, ether, chloroform)	[2]
Methanol	Slightly soluble (with sonication)	[4]
DMSO	Soluble (with sonication)	[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **1,2-Dichloronaphthalene**.

Spectroscopic Technique	Data Availability	Source
Mass Spectrometry (EI)	Spectrum available from NIST	[1]
Infrared (IR) Spectroscopy	Spectrum available from NIST	[3]
Gas Chromatography	Data available from NIST	[7]

Experimental Protocols

The determination of the physical properties listed above involves specific experimental methodologies. Below are detailed descriptions of the key protocols cited.

X-ray Crystallography

The crystallographic data for **1,2-Dichloronaphthalene** was determined using precession photography.

- Objective: To determine the crystal system, space group, and unit cell dimensions.
- Methodology:
 - A suitable single crystal of **1,2-Dichloronaphthalene** is mounted on a goniometer head.
 - The crystal is aligned with the X-ray beam (in this case, Mo K α radiation with $\lambda = 0.7107 \text{ \AA}$ was used).[5]
 - A precession camera is used, which moves the crystal and the photographic film in a specific synchronized motion.
 - This motion allows for an undistorted image of the reciprocal lattice to be recorded on the film.
 - A series of precession films are taken along different crystallographic axes.
 - The symmetry of the diffraction patterns and the systematic absences of reflections are analyzed to determine the space group ($P2_1/c$).[5]
 - The distances between the diffraction spots on the film are measured to calculate the unit cell parameters (a , b , c , and β).[5]

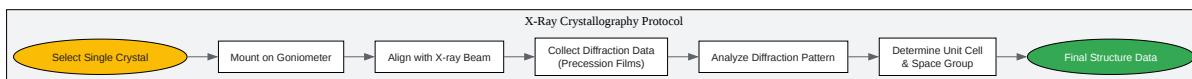
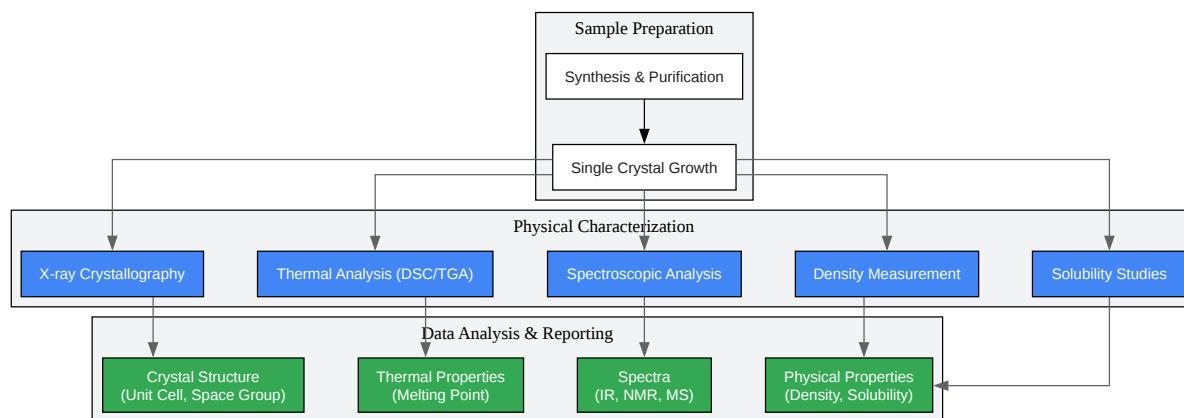
Density Measurement (Flotation Method)

The density of the crystals was measured by flotation in an aqueous solution of potassium iodide (KI).[5]

- Objective: To determine the experimental density of the crystalline solid.

- Methodology:
 - A concentrated aqueous solution of a dense salt (e.g., potassium iodide) is prepared.
 - A few crystals of **1,2-Dichloronaphthalene** are added to the solution.
 - The concentration of the KI solution is carefully adjusted by adding either more salt or more water until the crystals are suspended in the solution, neither sinking nor floating.
 - At this point, the density of the solution is equal to the density of the crystals.
 - The density of the KI solution is then accurately measured using a pycnometer or a densitometer. This value corresponds to the measured density (Dm) of the **1,2-Dichloronaphthalene** crystals.

Infrared (IR) Spectroscopy



The IR spectrum available from the NIST database was obtained using a traditional dispersive instrument.[\[3\]](#)

- Objective: To obtain the infrared absorption spectrum for molecular structure confirmation.
- Methodology:
 - Sample Preparation: The solid sample of **1,2-Dichloronaphthalene** was prepared for analysis using a transmission method. This typically involves creating a KBr pellet (mixing the sample with potassium bromide and pressing it into a disc) or preparing a mull (grinding the sample with an oil like Nujol).
 - Instrumentation: A dispersive IR spectrometer (likely a prism or grating instrument) was used.[\[3\]](#) This type of spectrometer separates infrared light into its constituent wavelengths.
 - Data Acquisition: The prepared sample is placed in the path of the IR beam. The spectrometer scans through a range of infrared frequencies, and a detector measures the amount of light that passes through the sample at each frequency.
 - Spectrum Generation: The data is recorded as a plot of transmittance versus wavenumber (cm^{-1}). The resulting spectrum shows absorption bands corresponding to the vibrational

frequencies of the bonds within the **1,2-Dichloronaphthalene** molecule.

Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a crystalline compound like **1,2-Dichloronaphthalene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 4. 1,2-DICHLORONAPHTHALENE | 2050-69-3 [amp.chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 7. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical properties of 1,2-Dichloronaphthalene crystals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052898#physical-properties-of-1-2-dichloronaphthalene-crystals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com